Physicochemical Advantage: Substantially Reduced Basicity (pKa) vs. Pyrrolidine and Piperidine
The azetidine scaffold confers a markedly lower basicity compared to five- and six-membered saturated nitrogen heterocycles. A systematic physicochemical analysis of mono- and difluorinated heterocyclic amines established that secondary azetidines exhibit pKa values ranging from 8.6 to 9.0, whereas structurally analogous pyrrolidines and piperidines display pKa values near 11.3 and 11.2, respectively [1]. The benzylmethylamine substituent in [(Azetidin-3-yl)methyl](benzyl)methylamine is expected to further modulate basicity, but the core azetidine nitrogen remains the dominant determinant of the compound's protonation behavior.
| Evidence Dimension | Basicity (pKa of the heterocyclic amine) |
|---|---|
| Target Compound Data | pKa ~8.6–9.0 (inferred for azetidine core) |
| Comparator Or Baseline | Pyrrolidine pKa ~11.3; Piperidine pKa ~11.2 |
| Quantified Difference | ΔpKa ≈ 2.2–2.7 units lower |
| Conditions | Potentiometric titration in aqueous solution (systematic study of mono/difluorinated derivatives) |
Why This Matters
Lower pKa reduces the fraction of positively charged species at physiological pH, improving passive membrane permeability and CNS penetration potential—a critical differentiator for neuroscience and drug discovery programs.
- [1] Melnykov, K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
